molecular formula C12H19NO3 B1375346 Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1101840-74-7

Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B1375346
M. Wt: 225.28 g/mol
InChI Key: UCGIBIIHRXRKHW-UHFFFAOYSA-N
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Description

“Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate” is a chemical compound with the molecular formula C12H19NO3 . It is a versatile compound used in scientific research. Its unique structure offers potential applications in various fields, including drug discovery and materials science.


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate” is characterized by a spirocyclic scaffold . This structure is enriched by the presence of diverse combinations of exit vectors as sites for functionalization .


Physical And Chemical Properties Analysis

“Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate” is a solid at 20°C . It has a molecular weight of 225.28 .

Scientific Research Applications

1. Decomposition and Environmental Remediation


One of the significant applications of compounds like Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate is in environmental remediation. For instance, the study on the decomposition of Methyl Tert-Butyl Ether (MTBE) by adding hydrogen in a cold plasma reactor highlights the innovative use of radio frequency plasma reactors for decomposing and converting MTBE into less harmful compounds. This technology not only aids in the decomposition of air toxics but also has potential applications in environmental clean-up and pollution reduction (Hsieh et al., 2011).

2. Analysis of Thermophysical Properties in Mixtures


Another critical application is in the analysis and measurement of thermophysical properties in mixtures containing ethers like MTBE. The comprehensive review by Marsh et al. (1999) delves into the vapor-liquid equilibria and related properties in binary and ternary mixtures, which is crucial for understanding and improving industrial processes and environmental safety (Marsh et al., 1999).

3. Environmental Fate and Biodegradation


Research on the environmental fate, biodegradation, and toxicity of ethers is paramount for assessing their environmental impact. For example, the review of the fate of fuel oxygenates like MTBE in the subsurface addresses their degradability under various conditions, crucial for evaluating the potential environmental risk and forming strategies for pollution control and remediation (Schmidt et al., 2004).

4. Performance and Emission in Internal Combustion Engines


The impacts of compression ratio on the performance and emissions of internal combustion engines powered by oxygenated fuels, including ethers like MTBE, is another field of application. Studies like the one conducted by Awad et al. (2018) provide insights into how oxygenated fuels can influence engine performance, fuel economy, and emission profiles, which are critical for developing more efficient and environmentally-friendly automotive technologies (Awad et al., 2018).

properties

IUPAC Name

tert-butyl 8-oxo-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-6-12(4-5-12)9(14)8-13/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGIBIIHRXRKHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735772
Record name tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

CAS RN

1101840-74-7
Record name tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of oxalyl chloride (42.35 ml, 0.480 mol) in dichloromethane (910 ml) was added a solution of dimethylsulfoxide (68.24 ml, 0.961 mol) in dichloromethane (910 ml) at −70° C. within 45 min. The solution was stirred for 15 min and a solution of 4-hydroxy-6-aza-spiro[2,5]octane-6-carboxylic acid tert-butyl ester (91.00 g, 0.400 mol) in dichloromethane (910 ml) was added within 40 min keeping the internal temperature at below −60°. The mixture was stirred for 35 min and triethylamine (280.4 ml, 2.00 mol) was added at below −60° C. within 10 min. The cooling bath was removed and the yellow suspension was stirred for 1 h then quenched with water (1.4 l). The organic phase was separated, washed with water (3×1 l) and sat. aq. sodium chloride solution (3 l) and evaporated. The residual orange powder was dissolved in tert-butyl methyl ether (1.40 l), the turbid solution filtered (Hyflo Speedex) to remove some insoluble material and the clear filtrate evaporated to provide crude 4-oxo-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester as yellow powder (91.9 g). The material was re-dissolved in tert-butyl methyl ether (300 ml) and purified by filtration over silica gel (700 g) using a 3:1 heptane/tert-butyl methyl ether mixture (6.5 l). Evaporation and drying (10 mbar, 40° C.) afforded 4-oxo-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester as whitish powder (80.58 g, 89%), CC purity 100a %.
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42.35 mL
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68.24 mL
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910 mL
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910 mL
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91 g
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910 mL
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280.4 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxy-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester (20.0 g, 88.0 mmol) in dichloromethane (170 ml) was added sodium bromide (1.092 g, 10.6 mmol), sodium bicarbonate (2.439 g, 29.0 mmol) and 2,2,6,6-tetramethylpiperidine 1-oxyl (237.1 mg, 1.49 mmol). The mixture was cooled to −5° C. and sodium hypochlorite solution (9.5% in water, 55.16 ml) was added within 10 min resulting in a red coloration and a temperature rise to 9° C. The mixture was stirred for 35 min at 0-5° C. and, as conversion was incomplete (2.5% starting material remaining), additional sodium hypochlorite solution (9.5% in water, 7.0 ml) was added within 30 min and the mixture stirred for another 30 min at 0° C. GC analysis indicated complete conversion (<0.1% starting material remaining). Sodium thiosulfate solution (10% in water, 100 ml) was added within 10 min resulting in decoloration. The organic phase was separated, washed with water (100 ml), dried over sodium sulfate (50 g), filtered and evaporated (15 mbar, 40° C.) to afford 4-oxo-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester as yellowish powder (19.84 g), GC purity 99a %. The powder was dissolved in warm tert-butyl methyl ether (20 ml), heptane (60 ml) was added to induce crystallization and the white suspension stirred at 0-5° C. for 1.5 h. Filtration, washing with heptane (20 ml) and drying (10 mbar, 45° C.) afforded 4-oxo-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester (17.25 g, 87%) as white crystalline material, GC purity 100a %. 1H-NMR (CDCl3, 300 MHz): 4.08 (s, CH2(5)), 3.66 (m, CH2(7)), 1.88 (m, CH2(8)), 1.48 (s, tert-Bu), 1.40 (m, 2H), 0.81 (m, 2H).
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20 g
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1.092 g
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2.439 g
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reactant
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170 mL
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solvent
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237.1 mg
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catalyst
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55.16 mL
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reactant
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7 mL
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reactant
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100 mL
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reactant
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate
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